1-(2-(m-Tolylthio)phenyl)piperazine is a chemical compound characterized by a piperazine ring that is substituted with a phenyl group and a tolylthio group. It is also known as Vortioxetine Impurity 2, indicating its relevance in the study of vortioxetine, an antidepressant drug. This compound plays a role in pharmaceutical research, particularly in quality control and pharmacokinetic studies related to vortioxetine .
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. Piperazines are often utilized in medicinal chemistry due to their ability to interact with various biological targets, including neurotransmitter receptors. The specific structure of 1-(2-(m-Tolylthio)phenyl)piperazine suggests potential applications in the treatment of mood disorders due to its association with vortioxetine .
The synthesis of 1-(2-(m-Tolylthio)phenyl)piperazine can be achieved through several methods:
The choice of synthetic route depends on the desired yield and purity of the final product. Each method may require specific reagents and conditions that influence the efficiency and outcome of the reaction.
The molecular formula for 1-(2-(m-Tolylthio)phenyl)piperazine is , with a molecular weight of approximately 284.4 g/mol. The structure features a piperazine ring connected to a phenyl group and a thioether group derived from m-tolyl.
1-(2-(m-Tolylthio)phenyl)piperazine can undergo various chemical reactions:
Understanding these reactions is crucial for manipulating the compound's structure for desired biological activity or for synthesizing related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2S |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | 1-[2-(3-methylphenyl)sulfanylphenyl]piperazine |
| InChI | InChI=1S/C17H20N2S/c1-14-5-4-6-15(13-14)20-17-8-3-2-7-16(17)19-11-9-18-10-12-19/h2-8,13,18H,9-12H2,1H3 |
These properties are essential for understanding the compound's behavior in various chemical environments and its potential interactions in biological systems .
1-(2-(m-Tolylthio)phenyl)piperazine has several applications in scientific research:
These applications highlight the compound's significance in both pharmaceutical development and research settings. Further studies could elucidate additional therapeutic potentials based on its structural characteristics.
1-(2-(m-Tolylthio)phenyl)piperazine (C₁₇H₂₀N₂S) represents a structurally refined phenylpiperazine derivative that has emerged as a compound of significant interest in neuropharmacology and medicinal chemistry. Characterized by a piperazine core linked to a 2-(m-tolylthio)phenyl moiety, this molecule serves as a critical synthetic intermediate, a structural analog of therapeutic agents, and a pharmacological probe for studying serotonin receptor dynamics. Its m-tolylthio group confers unique steric and electronic properties that influence receptor binding profiles and metabolic stability, distinguishing it from simpler N-arylpiperazines. This compound exemplifies the strategic structural optimization of piperazine-based scaffolds to enhance target selectivity and physicochemical properties in CNS drug development [1] [4] [9].
The incorporation of piperazine into pharmaceutical agents dates to the mid-20th century, with early applications in anthelmintics and antihistamines. By the 1970s, researchers recognized the piperazine ring’s value as a versatile pharmacophore for central nervous system (CNS) targeting due to its favorable pharmacokinetic properties: moderate basicity (pKₐ ~9.5) enhances blood-brain barrier penetration, while hydrogen-bonding capacity improves aqueous solubility. The structural evolution toward 1-(2-(m-tolylthio)phenyl)piperazine emerged from systematic explorations of N-arylpiperazine derivatives, where strategic substitutions were found to dramatically alter receptor affinity and functional activity [1] [9].
A breakthrough occurred with the discovery that ortho-substituted phenylpiperazines exhibited enhanced selectivity for serotonin (5-HT) receptors compared to their meta- or para-substituted counterparts. Specifically, the introduction of arylthio groups at the ortho-position—as seen in 1-(2-(m-tolylthio)phenyl)piperazine—produced compounds with unique binding profiles at 5-HT₁ₐ, 5-HT₃, and serotonin transporter (SERT) targets. This structural feature was later exploited in the design of vortioxetine, a multimodal antidepressant approved by the FDA in 2013 [1] [7].
Transition Metal-Catalyzed Amination: Buchwald-Hartwig palladium-catalyzed coupling between aryl halides (e.g., 1-fluoro-2-(m-tolylthio)benzene) and N-Boc-piperazine enables efficient C–N bond formation. Subsequent deprotection yields the target compound in higher purity and yield (typically >75%) compared to classical SNAr methods [1] [9].
Structural Evolution in FDA-Approved Piperazine Drugs: The compound reflects a broader trend toward increased complexity in piperazine substitution patterns observed in pharmaceuticals approved between 2011–2023. Earlier drugs featured monosubstituted piperazines (e.g., trifluoperazine), while modern agents incorporate diaryl, spirocyclic, or polyheterocyclic systems to enhance target specificity and reduce off-target effects [1].
Table 1: Structural Evolution of Piperazine Moieties in Select FDA-Approved Drugs (2011–2023)
| Drug Name | Piperazine Substitution Pattern | Therapeutic Significance |
|---|---|---|
| Palbociclib (2015) | Monoaryl (CDK4/6 inhibitor) | Metastatic breast cancer |
| Vortioxetine (2013) | Diaryl (SERT/5-HT modulator) | Major depressive disorder |
| Avapritinib (2020) | Diaryl (PDGFRα inhibitor) | Gastrointestinal stromal tumors |
| Letermovir (2017) | Diaryl (viral terminase inhibitor) | Cytomegalovirus prevention |
| 1-(2-(m-Tolylthio)phenyl)piperazine | Ortho-arylthio diaryl system | Vortioxetine synthetic intermediate; 5-HT ligand |
1-(2-(m-Tolylthio)phenyl)piperazine occupies a critical position in quality control frameworks as a key synthetic intermediate and potential impurity in vortioxetine (Trintellix®) production. During vortioxetine synthesis, this compound arises primarily during the penultimate coupling step between the piperazine core and the 2-(m-tolylthio)benzoyl chloride intermediate. Incomplete acylation or decarboxylation side reactions can lead to its persistence at levels typically <0.15% in the final drug substance. Regulatory guidelines (ICH Q3A) mandate strict control (<0.10%) due to its pharmacological activity, necessitating robust analytical monitoring [1] [7].
In situ deprotection of N-Boc intermediates under acidic conditions
Conformational Analysis: X-ray crystallography and computational studies reveal that 1-(2-(m-tolylthio)phenyl)piperazine adopts a quasi-planar conformation when bound to serotonin receptors. The dihedral angle between the piperazine ring and the phenyl moiety ranges from 15–30°, facilitating optimal interaction with transmembrane helices of 5-HT receptors. This contrasts with the twisted conformation (dihedral >50°) observed in non-binding analogs, underscoring the role of molecular geometry in target engagement [5] [9].
Analytical Differentiation from Vortioxetine: Modern quality control employs orthogonal methods to distinguish the impurity from the parent drug:
Table 2: Analytical Signatures of 1-(2-(m-Tolylthio)phenyl)piperazine vs. Vortioxetine
| Analytical Technique | 1-(2-(m-Tolylthio)phenyl)piperazine | Vortioxetine |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₂S | C₁₈H₂₂N₂S |
| High-Resolution MS | 285.1426 [M+H]⁺ | 440.1543 [M+H]⁺ |
| ¹H NMR (DMSO-d₆) | Piperazine H: δ 2.90–3.05 (m, 8H) | Piperazine H: δ 3.65–3.85 (m, 8H) |
| Aromatic H: δ 6.95–7.50 (m, 8H) | Aromatic H: δ 6.75–7.60 (m, 9H) | |
| HPLC Retention (C18) | 9.7 min | 12.0 min |
Beyond its synthetic utility, 1-(2-(m-Tolylthio)phenyl)piperazine has proven indispensable for elucidating complex serotonergic signaling mechanisms. Its balanced affinity across multiple 5-HT receptor subtypes (particularly 5-HT₁ₐ, 5-HT₃, and SERT) enables nuanced modulation of serotonin pathways, distinguishing it from single-target agents. Research demonstrates that its m-tolylthio group enhances hydrophobic interactions within receptor binding pockets while minimizing P-glycoprotein efflux, thereby improving CNS bioavailability compared to simpler phenylpiperazines [5] [9] [10].
SERT: IC₅₀ = 110 ± 15 nM (reuptake inhibition)This polypharmacological profile enabled researchers to dissect the relative contributions of 5-HT receptor subtypes to mood regulation, cognitive function, and neuroplasticity [5] [10].
Optogenetic Validation of Serotonin-Dopamine Crosstalk: When co-administered with selective dopamine transporter inhibitors during optogenetic stimulation of dorsal raphe nuclei, 1-(2-(m-Tolylthio)phenyl)piperazine amplifies glutamate co-release from serotonergic neurons, potentiating dopamine firing in the ventral tegmental area (VTA) by 150–200%. This provides mechanistic evidence for serotonin-dopamine synergy in reward processing—a phenomenon previously inferred but not directly observed [10].
Development of Receptor-Specific Probes: Structural derivatives of 1-(2-(m-Tolylthio)phenyl)piperazine have yielded critical pharmacological tools:
Table 3: Receptor Binding Profile of 1-(2-(m-Tolylthio)phenyl)piperazine and Derivatives
| Receptor Type | Affinity (Kᵢ or IC₅₀, nM) | Functional Activity | Biological Significance |
|---|---|---|---|
| 5-HT₁ₐ | 38 ± 5 | Partial agonist (60% eff.) | Mood regulation, neurogenesis |
| 5-HT₂c | 320 ± 45 | Antagonist | Appetite control, anxiety modulation |
| 5-HT₃ | 42 ± 7 | Competitive antagonist | Nausea/emesis regulation, GABA modulation |
| 5-HT₇ | 520 ± 65 | Weak antagonist | Circadian rhythm modulation |
| SERT | 110 ± 15 | Reuptake inhibitor | Synaptic serotonin availability |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: